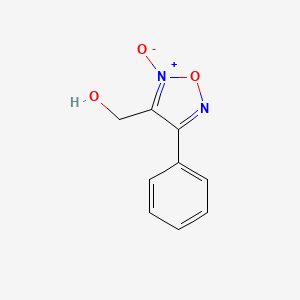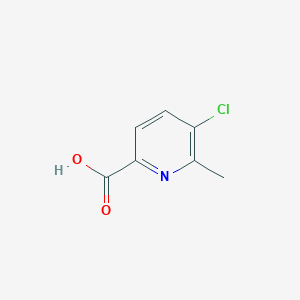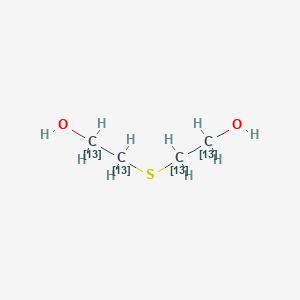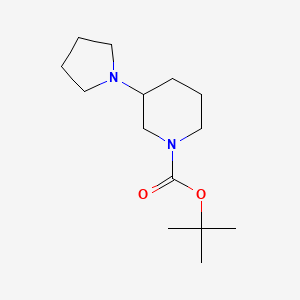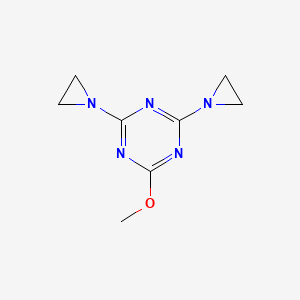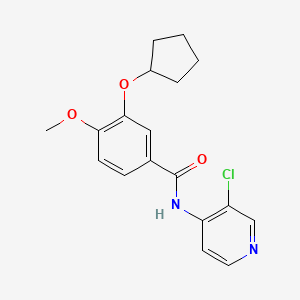
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide
Descripción general
Descripción
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide (NCPCM) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. NCPCM is a member of the pyridylbenzamides family, which are compounds that are synthesized from the reaction of a pyridine derivative and an aromatic amide. NCPCM is a versatile compound that has been studied for its ability to act as a modulator of several biological processes, including inflammation, cell growth, and apoptosis. The potential applications of NCPCM in scientific research have made it an attractive compound for further investigation.
Mecanismo De Acción
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to act as an inhibitor of several enzymes involved in the regulation of inflammation, cell growth, and apoptosis. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has also been shown to inhibit the activity of several kinases involved in the regulation of cell growth and apoptosis, including Akt, p38 MAPK, and JNK.
Biochemical and Physiological Effects
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to reduce inflammation by inhibiting the activity of COX-2. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and reduce the formation of amyloid plaques in Alzheimer’s disease. In addition, N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to have anti-oxidant, anti-apoptotic, and anti-proliferative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has several advantages and limitations for laboratory experiments. The main advantage of N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide is its versatility, as it can be used to modulate a variety of biological processes. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide is also relatively easy to synthesize and is relatively inexpensive. However, N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide also has some limitations. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide is not very stable and is rapidly degraded in the presence of light or heat. Additionally, N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide in scientific research have made it an attractive compound for further investigation. Some potential future directions for N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide research include: exploring its potential use in cancer therapy, investigating its potential role in the treatment of Alzheimer’s disease, and studying its effects on other diseases and disorders. Additionally, further research could be conducted to explore the mechanisms of action of N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide and to develop more effective and stable formulations of the compound.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been studied for its potential use in a variety of scientific research applications. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been shown to act as a modulator of several biological processes, including inflammation, cell growth, and apoptosis. In addition, N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide has also been studied for its potential use in Alzheimer’s disease research, as it has been shown to reduce the formation of amyloid plaques, a hallmark of the disease.
Propiedades
IUPAC Name |
N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-16-7-6-12(10-17(16)24-13-4-2-3-5-13)18(22)21-15-8-9-20-11-14(15)19/h6-11,13H,2-5H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBEANPACBLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2)Cl)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439077 | |
| Record name | N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-pyridinyl)-3-(cyclopentyloxy)-4-methoxybenzamide | |
CAS RN |
144035-81-4 | |
| Record name | N-(3-chloropyridin-4-yl)-3-cyclopentyloxy-4-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)
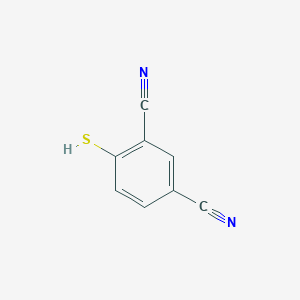
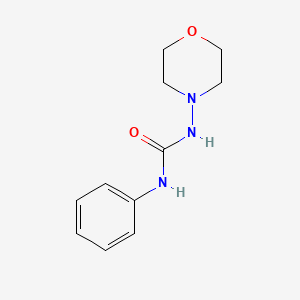
![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)

